4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its bromine and aldehyde functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The bromine atom can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: NaN3, KCN, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Scientific Research Applications
4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Shares the pyrazole ring and bromine atom but lacks the aldehyde group.
2-(4-Bromo-1H-pyrazol-1-yl)-N’-[(Z)-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methylene]hydrazide: Contains a similar pyrazole ring with additional functional groups.
Properties
Molecular Formula |
C11H9BrN2O |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
4-bromo-2-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-5-13-14(6-8)11-4-10(12)3-2-9(11)7-15/h2-7H,1H3 |
InChI Key |
ICIQMWGIMJPMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=CC(=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.